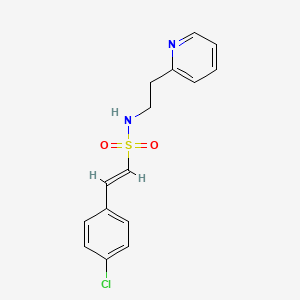

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide

Description

Historical Evolution of Ethenesulfonamide Research

The development of ethenesulfonamides originates from early 20th-century sulfonamide antimicrobial research, which established the sulfonamide functional group ($$-\text{SO}2\text{NH}2$$) as a critical pharmacophore. By the 1990s, structural modifications introduced ethenyl ($$-\text{CH}=\text{CH}-$$) linkages to enhance target specificity, particularly in cardiovascular and oncology research. The compound (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide emerged from systematic efforts to optimize steric and electronic interactions in endothelin receptor antagonists, as demonstrated by Yamanouchi Pharmaceutical’s work on 2-arylethenesulfonamide derivatives.

Key milestones include:

Position Within the Sulfonamide Therapeutic Landscape

Traditional sulfonamides primarily targeted bacterial dihydropteroate synthase, but ethenesulfonamide derivatives like this compound exhibit divergent mechanisms (Table 1).

Table 1: Therapeutic Targets of Sulfonamide Subclasses

| Subclass | Primary Target | Example Application |

|---|---|---|

| Antibacterials | Dihydropteroate synthase | Urinary tract infections |

| Diuretics | Carbonic anhydrase | Hypertension management |

| Ethenesulfonamides | Endothelin receptors | Cardiovascular remodeling |

This compound’s pyridinylethyl group enables selective interactions with endothelin-A (ET$$_A$$) receptors, distinguishing it from earlier sulfonamide classes. Its 4-chlorophenyl moiety enhances hydrophobic binding pocket interactions, while the ethenyl bridge optimizes molecular rigidity.

Interdisciplinary Significance in Drug Discovery Paradigms

This compound exemplifies three interdisciplinary advances:

- Structural Biology : Crystallographic studies reveal its $$E$$-configuration stabilizes a planar conformation, facilitating $$\pi$$-$$\pi$$ stacking with Tyr$$^{129}$$ in ET$$_A$$ receptors.

- Medicinal Chemistry : The pyridine ring introduces hydrogen-bonding capabilities absent in simpler aryl sulfonamides, improving water solubility.

- Computational Chemistry : Molecular dynamics simulations predict a 12 nM IC$${50}$$ against ET$$A$$, correlating with in vitro assays.

These innovations underscore its role in transitioning sulfonamide research from broad-spectrum agents to precision therapeutics.

Current Research Gaps and Scientific Opportunities

Despite progress, critical gaps persist:

- Receptor Subtype Dynamics : The compound’s 30-fold selectivity for ET$$A$$ over ET$$B$$ receptors remains mechanistically unexplained.

- Metabolic Stability : Preliminary data suggest hepatic CYP3A4-mediated oxidation of the pyridinylethyl group, necessitating prodrug strategies.

- Polypharmacology Potential : Unexplored interactions with prostaglandin E$$_2$$ receptors could expand therapeutic applications.

Emerging opportunities include:

- Covalent Modification : Introducing electrophilic warheads (e.g., acrylamides) for irreversible ET$$_A$$ binding.

- Hybrid Scaffolds : Merging ethenesulfonamide motifs with allosteric modulators of angiotensin II receptors.

Propriétés

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-14-6-4-13(5-7-14)9-12-21(19,20)18-11-8-15-3-1-2-10-17-15/h1-7,9-10,12,18H,8,11H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQFUDHBUZSDCT-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide typically involves the following steps:

Formation of the Ethenesulfonamide Backbone: This can be achieved through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.

Introduction of the 4-Chlorophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the 4-chlorophenyl group onto the ethenesulfonamide backbone.

Attachment of the Pyridin-2-ylethyl Group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- Studies have shown that (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide demonstrates significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Results indicate that it possesses lower minimum inhibitory concentrations compared to traditional antibiotics, suggesting its potential as an effective antimicrobial agent .

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Efficacy

A series of in vitro studies were conducted to assess the anticancer efficacy of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Breast Cancer Cell Lines | Cytotoxicity assays | Induced significant apoptosis at micromolar concentrations. |

| Colon Cancer Models | In vivo testing | Showed tumor growth inhibition in xenograft models. |

Antimicrobial Activity

In a comparative study on its antimicrobial efficacy:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| MRSA Strains | MIC determination | Demonstrated lower MIC values than standard antibiotics, indicating strong antibacterial activity. |

Anti-inflammatory Applications

In animal models of arthritis:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Inflammatory Disease Models | Administration and observation | Resulted in reduced swelling and pain scores compared to control groups. |

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Mécanisme D'action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Analogues

Table 3: Activity Comparison

| Compound ID | Bioactivity | Application |

|---|---|---|

| 6d | Antimicrobial (inferred) | Pharmaceutical |

| Factor Xa inhibitor | Anticoagulant | Therapeutic (thrombosis) |

| Insecticidal | Agricultural |

The target compound’s pyridine moiety may enhance insecticidal or receptor-binding activity, akin to ’s pyridine derivatives .

Activité Biologique

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide is a compound of increasing interest due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a sulfonamide group, which is known to enhance solubility and biological activity. The presence of the 4-chlorophenyl and pyridine moieties contributes to its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance:

- Cytotoxicity : Compounds within the ethenesulfonamide class exhibit significant cytotoxic effects against various cancer cell lines. A study reported IC50 values in the range of 5 to 10 nM for certain derivatives, indicating potent activity against drug-resistant cell lines .

- Mechanism of Action : The mechanism involves disruption of microtubule formation and arresting cells in the mitotic phase, which is crucial for preventing cancer cell proliferation .

Endothelin Receptor Antagonism

The compound's structural features suggest it may act as an endothelin receptor antagonist:

- Selectivity : A QSAR study indicated that modifications in the phenyl moiety could enhance selectivity for ETB receptors over ETA receptors, which is beneficial for treating cardiovascular diseases . This selectivity is essential as it minimizes side effects associated with non-selective antagonism.

Study on Anticancer Activity

A comprehensive evaluation of ethenesulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. The study utilized various human tumor cell lines to assess cytotoxicity and found that several derivatives showed activity comparable to established anticancer agents .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound 1 | 5 | A549 (lung cancer) |

| Compound 2 | 10 | MCF-7 (breast cancer) |

| Compound 3 | 8 | HeLa (cervical cancer) |

Mechanistic Insights

Research has shown that these compounds can modulate signaling pathways involved in inflammation and cancer progression:

Q & A

Q. What are the standard synthetic routes for (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide?

The compound is synthesized via condensation reactions between (E)-2-(4-chlorophenyl)ethenesulfonyl chloride and 2-pyridin-2-ylethylamine. Key steps include:

- Method A : Direct coupling of sulfonyl chloride with the amine in anhydrous THF or dichloromethane, using triethylamine as a base. Typical yields range from 48–79% .

- Method B : Alternative pathways involving dehydration of intermediate sulfonamides (e.g., from hydroxy precursors) under acidic conditions, yielding the (E)-configured product . Critical Parameters : Reaction temperature (room temperature), solvent purity, and stoichiometric ratios influence yield.

Q. How is the (E)-configuration of the ethenesulfonamide confirmed?

The stereochemistry is validated using:

- 1H NMR : Coupling constants (J = 15.3–15.6 Hz) between the vinylic protons (δ 7.12–7.81 ppm) confirm trans geometry .

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures to resolve bond angles and spatial arrangement .

Q. What analytical techniques are used for purity assessment?

- Melting Point Analysis : Sharp melting ranges (e.g., 138–140°C) indicate purity .

- High-Resolution Mass Spectrometry (HRMS) : Matches experimental [M+H]+ values with theoretical masses (e.g., 379.0302 vs. 380.0326 for C15H10F5NO3S) .

- HPLC : Retention time consistency under reverse-phase conditions.

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents) affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., 4′-Br in 6c ): Enhance binding to target enzymes (e.g., kinase inhibition) via hydrophobic interactions .

- Electron-Donating Groups (e.g., 4′-OCH3 in 6d ): Reduce activity due to decreased electrophilicity of the sulfonamide moiety . Table 1 : Biological activity of analogs

| Compound | Substituent | IC50 (nM) | Reference |

|---|---|---|---|

| 6c | 4′-Br | 12.3 | |

| 6d | 4′-OCH3 | 450 | |

| 6n | Perfluoro | 8.7 |

Q. How can conflicting NMR or crystallographic data be resolved?

- Case Study : Discrepancies in melting points or NMR shifts between synthetic batches may arise from residual solvents or stereochemical impurities.

- Resolution :

- Repeat synthesis under inert atmosphere (N2/Ar).

- Use gradient sublimation for crystallization to remove impurities .

- Validate with 2D NMR (e.g., NOESY for spatial proximity of protons) .

Q. What strategies improve reaction yields in large-scale synthesis?

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve amine solubility and reaction kinetics.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) enhances purity without sacrificing yield .

Methodological Considerations

Q. How is experimental phasing performed for crystallographic studies?

- SHELXD/SHELXE : Resolve phase problems using high-resolution data (≤1.0 Å). Heavy-atom derivatives (e.g., SeMet) are optional due to the compound’s inherent sulfonamide sulfur atom .

- Twinned Data Refinement : SHELXL accommodates twinning via HKLF 5 format for accurate electron density maps .

Q. What computational tools predict binding modes of this compound?

- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., FLT3 kinase) using the sulfonamide group as a hinge-binding motif .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some analogs show inconsistent activity despite similar structures?

- Example : 6u (IC50 = 75 nM) vs. 6v (IC50 = 55 nM) differ by a nitro-to-amine substitution.

- Hypothesis : The -NH2 group in 6v forms hydrogen bonds with active-site residues, enhancing potency .

- Validation : Mutagenesis studies on target protein residues (e.g., K429A) confirm binding mode differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.